Advanced Synthesis and Applications of Bis(3-fluoro-4-aminophenyl) Disulfide in Dynamic Covalent Networks
Advanced Synthesis and Applications of Bis(3-fluoro-4-aminophenyl) Disulfide in Dynamic Covalent Networks
Executive Summary
The development of next-generation smart materials requires molecular building blocks that seamlessly integrate high-performance physicochemical stability with dynamic adaptability. Bis(3-fluoro-4-aminophenyl) disulfide (CAS: 16766-33-9) has emerged as a critical diamine monomer in this frontier[1]. By combining the dynamic covalent chemistry (DCC) of a central disulfide linkage with the steric and electronic benefits of ortho-fluorinated aromatic rings, this molecule enables the synthesis of self-healing polyimides, reprocessable epoxies, and advanced triboelectric nanogenerators (TENGs)[2].
This technical guide provides an in-depth analysis of the molecule's structural advantages, details the causality behind its behavior in polymerization, and outlines a field-proven protocol for fabricating self-healing fluorinated polyimide (SHPI) networks.
Physicochemical Profiling
Understanding the baseline metrics of Bis(3-fluoro-4-aminophenyl) disulfide is essential for stoichiometric precision during step-growth polymerization. The electron-withdrawing nature of the fluorine atoms slightly reduces the nucleophilicity of the adjacent amine groups, necessitating optimized reaction conditions compared to non-fluorinated analogs[3].
Table 1: Fundamental Chemical Properties
| Property | Specification |
| Chemical Name | Bis(3-fluoro-4-aminophenyl) disulfide |
| IUPAC Name | 4,4'-disulfanediylbis(2-fluoroaniline) |
| CAS Registry Number | 16766-33-9 |
| Molecular Formula | C₁₂H₁₀F₂N₂S₂ |
| Molecular Weight | 284.34 g/mol |
| SMILES String | Nc1ccc(SSc2ccc(N)c(F)c2)cc1F |
| Primary Application | Dynamic crosslinker / Diamine monomer for self-healing polymers |
Mechanistic Paradigm: The Synergy of Fluorination and Disulfide Dynamics
The architectural brilliance of Bis(3-fluoro-4-aminophenyl) disulfide lies in its dual-functionality. As a Senior Application Scientist, it is crucial to understand why this specific monomer outperforms standard diamines like 4,4'-oxydianiline (ODA) in specialized applications.
Disulfide Metathesis for Intrinsic Self-Healing
The central S–S bond possesses an intermediate bond dissociation energy. When subjected to thermal stimuli (typically >150°C), the disulfide bonds undergo a radical-mediated [2+1] or[2+2] metathesis exchange[4]. This dynamic reshuffling allows the polymer chains to flow and bridge interfacial gaps caused by mechanical or electrical degradation, restoring the material's structural integrity without the need for external healing agents or catalysts[4][5].
The Role of Ortho-Fluorination
Substituting a fluorine atom at the 3-position (ortho to the amine) introduces profound electronic and steric effects:
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Optical Transparency: Fluorine disrupts the formation of inter-chain charge-transfer complexes (CTCs). This prevents the typical yellow/brown coloration of polyimides, yielding highly transparent, colorless films suitable for flexible optoelectronics[6].
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Dielectric & Triboelectric Optimization: The strong electron-withdrawing capability of the –F groups lowers the dielectric constant of the resulting polymer. In energy-harvesting applications, this significantly enhances the negative friction characteristics of the polyimide, doubling the output performance of TENG devices compared to non-fluorinated networks[2].
Experimental Protocol: Synthesis of Self-Healing Fluorinated Polyimide (SHPI)
To harness the properties of Bis(3-fluoro-4-aminophenyl) disulfide, it is typically co-polymerized with a fluorinated dianhydride, such as 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride). The following protocol utilizes a two-step polycondensation method designed to maximize molecular weight while preserving the integrity of the dynamic disulfide bonds.
Step-by-Step Methodology
Step 1: Monomer Preparation & Stoichiometry
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Purify Bis(3-fluoro-4-aminophenyl) disulfide via recrystallization to ensure ≥99% purity. Causality: Step-growth polymerization is highly sensitive to stoichiometric imbalances; impurities will cap chain ends and severely limit the molecular weight.
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Dry the diamine and 6FDA under a vacuum at 60°C for 12 hours prior to use.
Step 2: Polyamic Acid (PAA) Synthesis
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In a nitrogen-purged, three-neck flask, dissolve 10 mmol of the diamine in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 15 wt% solid concentration.
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Cool the solution to 0°C using an ice bath. Causality: The electron-withdrawing fluorine reduces amine reactivity. Cooling controls the exothermic ring-opening of the anhydride, preventing premature chain termination and side reactions.
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Add 10 mmol of 6FDA in three equal portions over 30 minutes.
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Remove the ice bath and allow the mixture to stir at room temperature for 24 hours, yielding a highly viscous PAA precursor solution.
Step 3: Film Casting and Thermal Imidization
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Cast the PAA solution onto a clean glass substrate using a doctor blade set to a 50 µm clearance.
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Subject the film to a stepped thermal imidization profile in a vacuum oven: 80°C (1h) → 120°C (1h) → 180°C (1h) → 250°C (1h) .
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Causality: A stepped profile is critical. Rapid heating causes the DMAc solvent to boil, creating micro-voids that destroy optical transparency and mechanical strength. The final 250°C step ensures complete cyclodehydration into the imide ring without exceeding the thermal degradation threshold of the disulfide linkage.
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Step 4: Self-Healing Activation Workflow
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To test healing, induce a micro-cut on the film surface.
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Heat the localized area to 150°C–180°C for 2 to 3 hours. At this temperature, the polymer backbone gains sufficient mobility (surpassing its
), and the disulfide bonds actively exchange, sealing the fracture and recovering up to 90%+ of its original tensile strength[4].
Visualization: Dynamic Covalent Workflow
The following diagram illustrates the logical progression from monomer synthesis to the dynamic self-healing cycle of the fluorinated polyimide network.
Workflow of self-healing fluorinated polyimide synthesis and disulfide metathesis recovery cycle.
Data Presentation: Comparative Polymer Metrics
The integration of Bis(3-fluoro-4-aminophenyl) disulfide significantly alters the macro-properties of the resulting polymer compared to traditional Kapton-type (PMDA-ODA) polyimides.
Table 2: Performance Metrics of Standard PI vs. Disulfide-Fluorinated PI
| Metric | Standard Polyimide (PMDA-ODA) | Fluorinated Disulfide PI (6FDA-F₂S₂ PI) | Mechanistic Driver |
| Optical Transparency (at 450 nm) | < 10% (Amber/Brown) | > 85% (Colorless) | Fluorine disruption of CTCs[6] |
| Dielectric Constant ( | ~ 3.4 | ~ 2.6 - 2.8 | High electronegativity of –CF₃ and –F groups |
| Self-Healing Efficiency | 0% (Catastrophic failure) | > 90% (at 150°C, 3h) | Dynamic S–S bond metathesis[4][5] |
| TENG Output Performance | Baseline | ~ 200% of Baseline | Enhanced electron-withdrawing backbone[2] |
References
- AccelaChem.748730-76-9,6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine-AccelaChem (Product Data: Bis(3-fluoro-4-aminophenyl) Disulfide).
- ResearchGate.Self-healable, stretchable triboelectric nanogenerators based on flexible polyimide for energy harvesting and self-powered sensors.
- ResearchGate.Colorless polyimides with excellent optical transparency and self-healing properties based on multi-exchange dynamic network.
- ResearchGate.Design of a self-healing cross-linked polyurea with dynamic cross-links based on disulfide bonds and hydrogen bonding.
Sources
- 1. 748730-76-9,6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthonix, Inc > 16766-33-9 | Bis(3-fluoro-4-aminophenyl) Disulfide [synthonix.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
